1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-phenoxyethanone
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Overview
Description
1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]-2-phenoxyethan-1-one is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, a phenoxy group, and a cyclopropylmethoxy substituent, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]-2-phenoxyethan-1-one typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.
Introduction of the Cyclopropylmethoxy Group: The cyclopropylmethoxy group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrrolidine ring is replaced by the cyclopropylmethoxy moiety.
Attachment of the Phenoxy Group: The phenoxy group is attached through etherification reactions, where the phenol derivative reacts with an appropriate electrophile on the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]-2-phenoxyethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups on the pyrrolidine ring or the phenoxy group with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as alkoxides, amines, or halides, often under basic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]-2-phenoxyethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]-2-phenoxyethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]-3-phenylpropan-1-one
- 1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]-2-(3-fluorophenyl)ethan-1-one
Uniqueness
1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]-2-phenoxyethan-1-one stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable molecule for diverse research and industrial applications.
Properties
Molecular Formula |
C16H21NO3 |
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Molecular Weight |
275.34 g/mol |
IUPAC Name |
1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-phenoxyethanone |
InChI |
InChI=1S/C16H21NO3/c18-16(12-20-14-4-2-1-3-5-14)17-9-8-15(10-17)19-11-13-6-7-13/h1-5,13,15H,6-12H2 |
InChI Key |
HNVLPNXSQKVBEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2CCN(C2)C(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
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